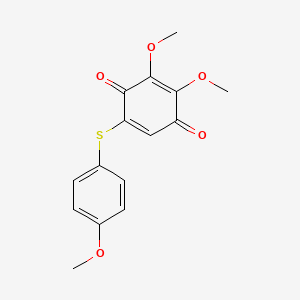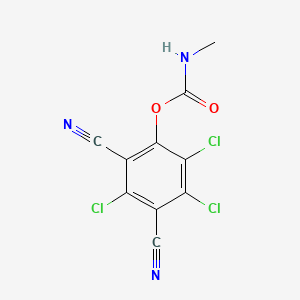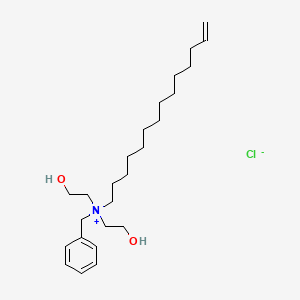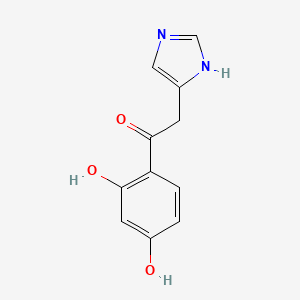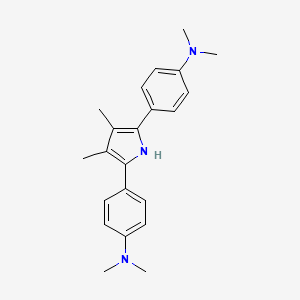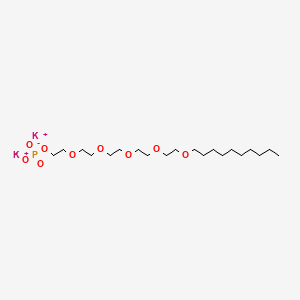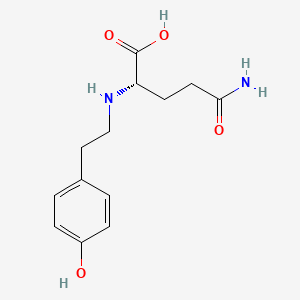
gamma-Glutamyl tyramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Glutamyl tyramine: is a derivative of L-glutamine, obtained by the formal condensation of the side-chain carboxy group of glutamic acid with the amino group of tyramine . This compound is an intermediate in the synthesis of methanofuran, a key compound for the production of vitamin B1, chloroquine phosphate, and primaquine phosphate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gamma-Glutamyl tyramine can be synthesized through enzymatic methods. One approach involves the co-expression of gamma-glutamylmethylamide synthetase and polyphosphate kinase in engineered Escherichia coli . This method allows for the efficient synthesis of gamma-glutamyl compounds, including this compound, with high conversion rates.
Industrial Production Methods: The industrial production of this compound typically involves the use of biocatalysts to facilitate the reaction. The enzymes gamma-glutamylmethylamide synthetase and polyphosphate kinase are co-expressed in a suitable host, such as Escherichia coli, to produce the compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions: Gamma-Glutamyl tyramine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of this compound oxide, while reduction may yield this compound hydride.
Wissenschaftliche Forschungsanwendungen
Gamma-Glutamyl tyramine has a wide range of scientific research applications, including:
Wirkmechanismus
Gamma-Glutamyl tyramine exerts its effects through the gamma-glutamyl cycle, a pathway involved in the synthesis and degradation of glutathione . The compound is taken up into peripheral nerve terminals by the norepinephrine reuptake transporter, causing the release of catecholamines . This process is proposed to result from the reverse transport of the norepinephrine reuptake transporter .
Vergleich Mit ähnlichen Verbindungen
Gamma-Glutamylethylamide (L-theanine): Plays a role in relieving anxiety, improving memory and immunity.
Gamma-Glutamyltaurine: Has long-lasting antiepileptic action.
Gamma-Glutamyltryptophan: A prospective medicine for tuberculosis.
Gamma-Glutamyl-L-DOPA: A pro-drug for Parkinson’s disease.
Uniqueness: Gamma-Glutamyl tyramine is unique due to its role as an intermediate in the synthesis of methanofuran, which is essential for the production of vitamin B1, chloroquine phosphate, and primaquine phosphate . Its involvement in the gamma-glutamyl cycle and its potential therapeutic effects further highlight its significance in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
65520-56-1 |
|---|---|
Molekularformel |
C13H18N2O4 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[2-(4-hydroxyphenyl)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H18N2O4/c14-12(17)6-5-11(13(18)19)15-8-7-9-1-3-10(16)4-2-9/h1-4,11,15-16H,5-8H2,(H2,14,17)(H,18,19)/t11-/m0/s1 |
InChI-Schlüssel |
HSYMWRKZTLQPMR-NSHDSACASA-N |
Isomerische SMILES |
C1=CC(=CC=C1CCN[C@@H](CCC(=O)N)C(=O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1CCNC(CCC(=O)N)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


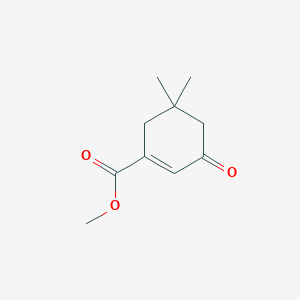

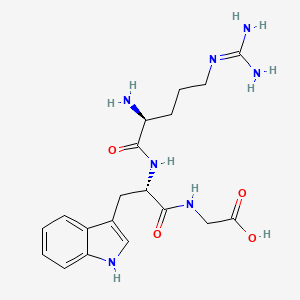
![1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14472442.png)
